molecular formula C7H6ClN3O B11750617 (7-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol

(7-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol

Cat. No.: B11750617
M. Wt: 183.59 g/mol
InChI Key: BPFMSZYTLWUUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol (CAS 1263057-17-5) is a high-purity chemical intermediate belonging to the pyrazolopyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery . This compound serves as a versatile building block for the synthesis of novel small-molecule inhibitors, particularly for targeted cancer therapy and the treatment of inflammatory diseases . Researchers value this core structure for developing potent protein kinase inhibitors (PKIs) that can disrupt aberrant signaling pathways in cancers by targeting enzymes such as EGFR, B-Raf, and CDK2 . Simultaneously, its derivatives show significant promise in developing selective PI3Kδ inhibitors for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD), as well as autoimmune disorders such as systemic lupus erythematosus (SLE) . The chloropyrazolopyrimidine core allows for further functionalization via cross-coupling reactions, enabling the introduction of diverse substituents to optimize biological activity, selectivity, and pharmacokinetic properties . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

(7-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol

InChI

InChI=1S/C7H6ClN3O/c8-6-1-2-9-7-3-5(4-12)10-11(6)7/h1-3,12H,4H2

InChI Key

BPFMSZYTLWUUSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CC(=N2)CO)N=C1)Cl

Origin of Product

United States

Preparation Methods

The synthesis of (7-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol typically involves the reaction of 7-chloropyrazolo[1,5-a]pyrimidine with formaldehyde under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(7-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

(7-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Substituent Variations at Position 7

The position 7 substituent significantly impacts electronic and steric properties:

  • Chlorine (Cl) : Found in the parent compound, chlorine enhances electrophilicity and metabolic stability. For example, 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine () lacks the hydroxymethyl group but shares the chlorine substituent, demonstrating COX-2 inhibitory activity .
  • Arylaminos: Triazolo[1,5-a]pyrimidine analogs like {7-[(4-chlorophenyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol (compound 98, ) replace the pyrazolo core with triazolo but retain the hydroxymethyl and chlorine motifs, albeit with lower synthetic yields (11%) .

Substituent Variations at Position 2

The hydroxymethyl group distinguishes the parent compound from derivatives with alternative substituents:

  • Phenyl groups : 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine () features a phenyl group at position 2, enhancing lipophilicity but limiting aqueous solubility .
  • Piperidine-linked ethanol: 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol (CAS 841253-81-4, ) introduces a piperidine-ethanol side chain, likely improving membrane permeability .

Substituent Variations at Position 5

  • Unsubstituted : The parent compound lacks substituents at position 5, offering flexibility for further functionalization.

Solubility and Stability

  • The hydroxymethyl group in (7-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol enhances water solubility compared to lipophilic analogs like 7-chloro-2-phenylpyrazolo[1,5-a]pyrimidine .
  • Derivatives with morpholine () or piperazine () substituents exhibit further solubility improvements due to polar nitrogen atoms .

Comparative Data Table

Compound Name Core Structure Position 2 Position 5 Position 7 Key Properties/Activities Source
This compound Pyrazolo[1,5-a]pyrimidine -CH₂OH -H -Cl Enhanced solubility, hydrogen-bonding
7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine -Ph -CH₃ -Cl COX-2 inhibition, lipophilic
{7-[(4-Chlorophenyl)amino]-5-methyltriazolo[1,5-a]pyrimidin-2-yl}methanol Triazolo[1,5-a]pyrimidine -CH₂OH -CH₃ -NH(4-Cl-Ph) Cytotoxicity, low yield (11%)
[5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanol Pyrazolo[1,5-a]pyrimidine -CH₂OH -H -morpholine Improved solubility, kinase inhibition
Methyl 7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate Pyrazolo[1,5-a]pyrimidine -COOCH₃ -H -Cl Reduced polarity

Biological Activity

(7-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol is a member of the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole and pyrimidine ring structure. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition.

Chemical Structure and Properties

The structural formula of this compound is defined by the presence of a chlorine atom at the 7-position and a hydroxymethyl group at the 2-position. These features enhance its reactivity and biological activity, allowing it to interact with various protein targets, particularly kinases involved in cell signaling pathways.

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory effects on specific kinases, particularly Trk kinases. These kinases are crucial for cell survival and proliferation. Studies have shown that modifications at the 7-position can enhance selectivity and potency against these targets. For instance, molecular docking studies suggest a strong binding affinity of this compound to Trk kinases, which is critical for its potential therapeutic applications in oncology .

Anticancer Properties

The compound has been evaluated for its anticancer properties. In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it was tested against MDA-MB-231 (human breast cancer) cells, showing promising results in terms of growth inhibition. The mechanism of action appears to involve interference with cancer cell signaling pathways, thereby inducing apoptosis in malignant cells .

Structure-Activity Relationship (SAR)

A detailed analysis of related compounds has established a structure-activity relationship that highlights how variations in substituents affect biological activity. For instance:

Compound Structural Features Biological Activity
5-Chloropyrazolo[1,5-a]pyrimidineChlorine at position 5Trk kinase inhibitor
3-Bromopyrazolo[1,5-a]pyrimidineBromine at position 3Enhanced reactivity
(7-Fluoropyrazolo[1,5-a]pyrimidin-2-yl)methanolFluorine instead of chlorineDifferent pharmacokinetic properties

This table illustrates how modifications can lead to distinct biological profiles and therapeutic potentials.

Case Studies

In one notable study involving a library of pyrazolo[1,5-a]pyrimidines, several derivatives were synthesized and screened for their anticancer activity. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of known anticancer agents, suggesting their potential as effective therapeutic agents against specific cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (7-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves coupling 7-chloropyrazolo[1,5-a]pyrimidine derivatives with appropriate nucleophiles or electrophiles. For example, reacting 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile with alcohols or amines under reflux conditions (e.g., 60°C in 2-propanol for 3 hours) can yield substituted analogs. Column chromatography (silica gel, petroleum ether/ethyl acetate eluent) and recrystallization (e.g., methanol or cyclohexane/CH₂Cl₂) are critical for purification . Optimization requires monitoring reaction time, temperature, and stoichiometry via TLC or HPLC.

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use a combination of techniques:

  • ¹H/¹³C NMR : Compare chemical shifts (e.g., δ ~4.66 ppm for -CH₂OH protons, δ ~6.45–6.72 ppm for pyrimidine protons) and coupling patterns with published analogs .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 290 [MH]⁺ for chlorophenyl-substituted derivatives) .
  • X-ray crystallography : Resolve crystal structures using SHELXL/SHELXS for bond lengths/angles and verify planarity of fused pyrazole-pyrimidine rings (dihedral angles <10°) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent moisture absorption and degradation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact (P302+352: wash with soap/water) and inhalation (P261: use respiratory protection) .
  • Waste disposal : Segregate organic waste and consult certified agencies for incineration or chemical neutralization .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) .
  • Use QSAR models to correlate substituent effects (e.g., electron-withdrawing Cl, -CH₂OH) with activity. Prioritize derivatives with calculated IC₅₀ values <1 μM .
  • Validate predictions via synthesis and in vitro assays (e.g., antiplasmodial activity screening) .

Q. What strategies resolve contradictions in crystallographic data during structure refinement of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :

  • Data collection : Use high-resolution X-ray data (e.g., Cu-Kα radiation, T = 296 K) to minimize errors.
  • Refinement : Apply SHELXL with restraints for disordered regions (e.g., methyl or phenyl groups) and validate using R-factor convergence (target R < 0.05) .
  • Validation tools : Check for outliers in CIF files using PLATON or Mercury. Address hydrogen bonding inconsistencies (e.g., O-H∙∙∙N interactions) via difference Fourier maps .

Q. How can regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core be achieved to target specific biological pathways?

  • Methodological Answer :

  • Electrophilic substitution : Introduce -Cl or -CH₂OH at the 7-position using POCl₃ or formaldehyde derivatives under acidic conditions .
  • Nucleophilic aromatic substitution : Replace 7-Cl with amines (e.g., aryl amines in ethanol at reflux) to generate analogs with antimalarial activity .
  • Cross-coupling reactions : Employ Pd-catalyzed Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the 2-position for enhanced pharmacokinetic properties .

Q. What analytical techniques are critical for assessing the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • HPLC-UV/MS : Monitor degradation products (e.g., hydrolysis of -CH₂OH to -COOH) in buffered solutions (pH 1–13) at 25–60°C .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td >200°C indicates thermal stability) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and quantify impurities using validated chromatographic methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.